1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one
Overview
Description
1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one is a chemical compound characterized by its bromine and fluorine atoms on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the Friedel-Crafts acylation reaction, where 4-bromobenzene is reacted with 4-bromo-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially on the bromine atoms, using nucleophiles like sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, heat.
Reduction: LiAlH₄, H₂, catalyst.
Substitution: NaI, acetone, reflux.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Iodobenzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a building block for the development of bioactive compounds with potential biological activity.
Medicine: The compound may be explored for its therapeutic properties, particularly in the design of new drugs targeting specific diseases.
Industry: It finds applications in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol
1-(4-Bromo-3-fluorophenyl)cyclopropanamine
1-(3-Bromo-4-fluorophenyl)ethan-1-one
Uniqueness: 1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one stands out due to its specific arrangement of bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2FO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQBRZUBFGUJQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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